5-Amino-4,6-dichloropyrimidine

Overview

Description

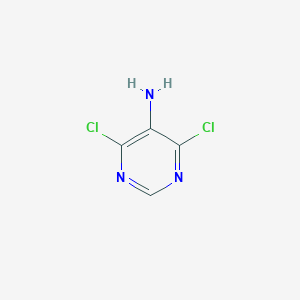

5-Amino-4,6-dichloropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H3Cl2N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Mechanism of Action

Target of Action

5-Amino-4,6-dichloropyrimidine primarily targets the respiratory system

Mode of Action

It has been used in the synthesis of various compounds, includingoxepane ring-containing monocyclic, conformationally restricted bicyclic, and spirocyclic nucleosides , as well as N(7)-substituted purines . These compounds may interact with their respective targets, leading to various biological effects.

Biochemical Pathways

It’s known that the compound can inhibitimmune-activated nitric oxide production . This suggests that it may impact pathways related to immune response and inflammation.

Pharmacokinetics

It’s soluble in 95% ethanol , which may influence its bioavailability and distribution within the body.

Result of Action

This compound has been found to inhibit the production of nitric oxide when immune-activated . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide production could have significant effects at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in 95% ethanol suggests that its action, efficacy, and stability could be affected by the presence of alcohol or other solvents in its environment. Additionally, it should be stored at a temperature of 2-8°C , indicating that temperature could also influence its stability and efficacy.

Biochemical Analysis

Cellular Effects

5-Amino-4,6-dichloropyrimidine has been found to have inhibitory effects on immune-activated nitric oxide production . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4,6-dichloropyrimidine can be synthesized through several methods. One common approach involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. For example, 4,6-dihydroxypyrimidine can be reacted with sulfur oxychloride (SOCl2) in the presence of a solvent like dichloromethane (DCM) to produce 4,6-dichloropyrimidine, which is then aminated to yield the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dichloropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, alcohols, and thiols.

Amination: The compound can react with amines to form substituted pyrimidines.

Condensation Reactions: It can undergo condensation with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar solvents (e.g., ethanol) under reflux conditions.

Amination: Ammonia or primary amines in the presence of a base such as sodium hydroxide (NaOH).

Condensation: Aldehydes or ketones in the presence of acid catalysts.

Major Products Formed

Substituted Pyrimidines: Formed through nucleophilic substitution and amination reactions.

Schiff Bases: Formed through condensation reactions.

Scientific Research Applications

5-Amino-4,6-dichloropyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of nitric oxide production in immune cells.

Medicine: Explored for its antiviral properties, particularly against Herpes, Picorna, and Pox viruses.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,6-dichloropyrimidine: Similar in structure but lacks the amino group at position 5.

4,6-Dichloropyrimidine: Lacks the amino group at position 5 and is used as an intermediate in various chemical syntheses.

2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of chlorine atoms at positions 4 and 6.

Uniqueness

5-Amino-4,6-dichloropyrimidine is unique due to the presence of both amino and chloro substituents, which confer distinct reactivity and biological activity. Its ability to undergo various substitution and condensation reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

5-Amino-4,6-dichloropyrimidine is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by various studies and data.

1. Inhibition of Nitric Oxide Production

One of the primary biological activities of this compound is its ability to inhibit immune-activated nitric oxide (NO) production. This effect is crucial as excessive NO can lead to inflammatory responses. Studies indicate that various derivatives of this compound exhibit significant inhibition of NO production in mouse peritoneal cells, with some compounds showing IC50 values as low as 2 µM .

2. Antioxidant Properties

The compound also demonstrates antioxidant capabilities, which are essential in mitigating oxidative stress within biological systems. This property is attributed to its ability to scavenge free radicals and reduce oxidative damage .

3. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects by suppressing the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro studies report IC50 values indicating potent inhibition comparable to standard anti-inflammatory drugs like celecoxib .

The compound's biochemical interactions are multifaceted:

- Cyclic Adenosine Monophosphate (cAMP) Regulation : It acts as an inhibitor of phosphodiesterase, which enhances cAMP levels within cells, influencing various signaling pathways related to cell growth and metabolism.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function across different cell types .

Case Studies

- Antiviral Activity : Research has explored the antiviral potential of this compound derivatives against various viruses including HIV and HSV. While some derivatives showed activity at high concentrations (EC50 > 100 μg/mL), others demonstrated significant inhibition of NO production and potential antiviral properties .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. Certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Table 1: Biological Activity Summary of this compound Derivatives

| Activity | IC50 Value (µM) | Comments |

|---|---|---|

| NO Production Inhibition | 2 | Most effective derivative |

| COX-2 Inhibition | 0.04 | Comparable to celecoxib |

| Antiviral Activity | >100 | High concentrations required for efficacy |

| Antioxidant Activity | N/A | Scavenges free radicals |

Properties

IUPAC Name |

4,6-dichloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGDWBHWHVHOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063850 | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-85-4 | |

| Record name | 5-Amino-4,6-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-4,6-dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Amino-4,6-dichloropyrimidine?

A1: The molecular formula of this compound is C4H3Cl2N3, and its molecular weight is 164.00 g/mol.

Q2: Can you describe a common synthetic route for this compound?

A2: A common starting material for its synthesis is 4,6-dihydroxypyrimidine. [] This compound undergoes nitration followed by chlorination. The resulting intermediate is then reduced, often using iron in acetic acid, to yield this compound. []

Q3: How is this compound used in nucleoside synthesis?

A3: this compound serves as a key precursor for synthesizing various nucleoside analogs, including carbocyclic nucleosides and purine derivatives. [, , , , , , , , , ] Its structure allows for the introduction of diverse substituents at different positions of the purine ring.

Q4: Can you elaborate on the specific reactions involved in these syntheses?

A4: The process typically involves reacting this compound with an appropriate amine, alcohol, or sugar moiety. [, , , , , , , , , ] This step is followed by a cyclization reaction, often using triethyl orthoformate, to form the purine ring system. [, , , , , , , , , ] The chlorine atoms can then be further substituted with various nucleophiles to create a diverse range of purine analogs. [, , , , , ]

Q5: What are some examples of nucleoside analogs synthesized using this compound?

A5: Researchers have successfully synthesized carbocyclic analogs of xylofuranosyladenine, [] (+)-erythro-9-(2(S)-hydroxy-3(R)-nonyl)adenine ((+)-EHNA) derivatives, [] and various cyclohexyl and cyclopentyl nucleoside analogs, among others. [, , , ]

Q6: How is this compound used in isotopic labeling?

A6: It serves as a starting point for synthesizing 15N and 13C labeled DNA. [] Reacting the compound with 15NH3 introduces 15N labels into the adenine and guanine bases of DNA. [, , , ]

Q7: What types of biologically active compounds have been developed from this compound?

A7: Researchers have explored its use in creating potential DNA bis-intercalating agents, [] adenosine deaminase inhibitors, [, , , ] antitumor agents, [] anticonvulsants, [] and CB2 agonists. []

Q8: What structural features contribute to the biological activity of these derivatives?

A8: The type and position of substituents on the purine ring significantly influence the biological activity. For instance, 6-amino or 6-methylamino substitutions on the purine ring have been associated with adenosine deaminase inhibition. [, ] In another example, a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine was found to be crucial for anticonvulsant activity. []

Q9: What are some potential future research areas involving this compound?

A9: Future research could focus on:

- Optimizing existing synthetic routes: Developing more efficient, scalable, and environmentally friendly synthetic approaches for both the compound itself and its derivatives is crucial. []

- Deepening the understanding of Structure-Activity Relationships (SAR): Further investigations into how specific structural modifications impact biological activity will guide the rational design of new compounds with desired properties. [, , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.